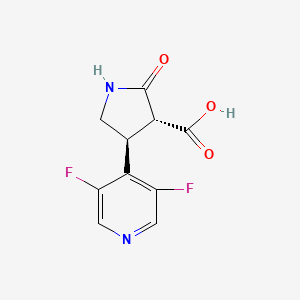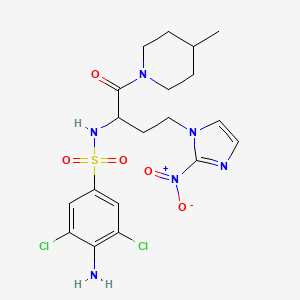
4-Amino-3,5-dichloro-N-(1-(4-methylpiperidin-1-yl)-4-(2-nitro-1H-imidazol-1-yl)-1-oxobutan-2-yl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-3,5-dichloro-N-(1-(4-methylpiperidin-1-yl)-4-(2-nitro-1H-imidazol-1-yl)-1-oxobutan-2-yl)benzenesulfonamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3,5-dichloro-N-(1-(4-methylpiperidin-1-yl)-4-(2-nitro-1H-imidazol-1-yl)-1-oxobutan-2-yl)benzenesulfonamide typically involves multi-step organic reactions. The process may include:
Formation of the benzenesulfonamide core: This can be achieved by sulfonation of an appropriate aromatic amine.
Introduction of the nitroimidazole moiety: This step involves nitration and subsequent cyclization to form the imidazole ring.
Attachment of the piperidine ring: This can be done through nucleophilic substitution reactions.
Final assembly: The various fragments are then coupled under specific conditions to form the final compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino or piperidine moieties.
Reduction: Reduction reactions could target the nitro group, converting it to an amine.
Substitution: Various substitution reactions can occur, especially on the aromatic ring or the piperidine ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, hydrogen gas with a catalyst.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
科学的研究の応用
Chemistry
Catalysis: The compound could serve as a ligand in catalytic reactions.
Material Science: Potential use in the development of new materials with specific properties.
Biology
Biochemical Probes: Used to study enzyme interactions or cellular pathways.
Drug Development: Potential as a lead compound for developing new pharmaceuticals.
Medicine
Therapeutic Agents: Investigated for its potential therapeutic effects in treating various diseases.
Industry
Chemical Manufacturing: Used as an intermediate in the synthesis of other complex molecules.
作用機序
The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.
類似化合物との比較
Similar Compounds
4-Amino-3,5-dichlorobenzenesulfonamide: Lacks the piperidine and nitroimidazole moieties.
N-(4-Methylpiperidin-1-yl)-4-nitrobenzamide: Similar piperidine and nitroimidazole structures but different core.
Uniqueness
The uniqueness of 4-Amino-3,5-dichloro-N-(1-(4-methylpiperidin-1-yl)-4-(2-nitro-1H-imidazol-1-yl)-1-oxobutan-2-yl)benzenesulfonamide lies in its combination of functional groups, which may confer unique chemical and biological properties.
特性
分子式 |
C19H24Cl2N6O5S |
|---|---|
分子量 |
519.4 g/mol |
IUPAC名 |
4-amino-3,5-dichloro-N-[1-(4-methylpiperidin-1-yl)-4-(2-nitroimidazol-1-yl)-1-oxobutan-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C19H24Cl2N6O5S/c1-12-2-6-25(7-3-12)18(28)16(4-8-26-9-5-23-19(26)27(29)30)24-33(31,32)13-10-14(20)17(22)15(21)11-13/h5,9-12,16,24H,2-4,6-8,22H2,1H3 |
InChIキー |
FVJCVTWWUJRNDE-UHFFFAOYSA-N |
正規SMILES |
CC1CCN(CC1)C(=O)C(CCN2C=CN=C2[N+](=O)[O-])NS(=O)(=O)C3=CC(=C(C(=C3)Cl)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


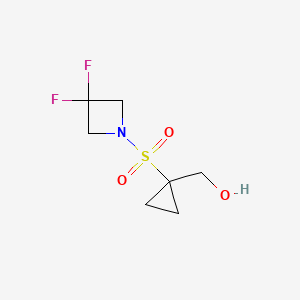
![3-(9-Methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propanoic acid](/img/structure/B13337353.png)


![3-Azabicyclo[3.1.1]heptan-1-ol](/img/structure/B13337362.png)
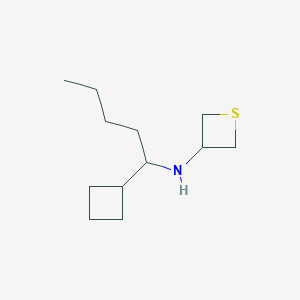

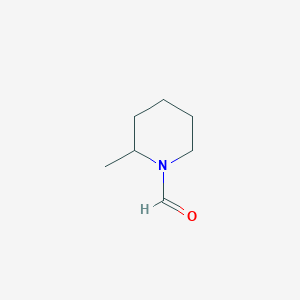
![1-[(5-Chlorothiophen-3-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13337385.png)
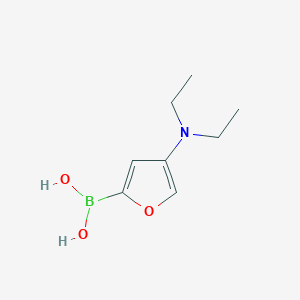

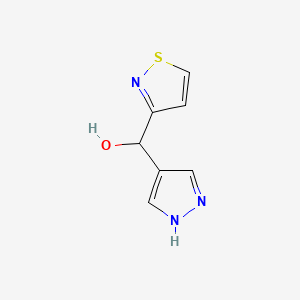
![N-(4-chloro-3-fluoro-phenyl)-N'-[(1R,2R)-2-(guanidinomethyl)-5-(methylaminomethyl)indan-1-yl]oxamide](/img/structure/B13337413.png)
